molecular formula C16H24N6O4 B14702909 L-Valinamide, 5-oxo-L-prolyl-L-histidyl- CAS No. 27058-71-5

L-Valinamide, 5-oxo-L-prolyl-L-histidyl-

Cat. No.: B14702909
CAS No.: 27058-71-5
M. Wt: 364.40 g/mol
InChI Key: FEASPYKJFHQYGM-GVXVVHGQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Valinamide, 5-oxo-L-prolyl-L-histidyl- is a tripeptide derivative comprising three residues:

  • 5-oxo-L-proline: A cyclic amino acid with a ketone group at the 5-position, enhancing conformational rigidity .
  • L-histidine: Provides an imidazole side chain, enabling metal coordination or acid-base catalysis .
  • L-valinamide: A branched-chain aliphatic amino acid amide, contributing hydrophobic interactions.

This compound is synthesized via solid-phase or solution-phase peptide synthesis and characterized using advanced techniques like Marfey’s analysis for stereochemical confirmation . It is implicated as a cysteine protease inhibitor, particularly in parasitic infections, due to its ability to bind enzyme active sites .

Properties

CAS No.

27058-71-5

Molecular Formula

C16H24N6O4

Molecular Weight

364.40 g/mol

IUPAC Name

(2S)-N-[(2S)-1-[[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide

InChI

InChI=1S/C16H24N6O4/c1-8(2)13(14(17)24)22-16(26)11(5-9-6-18-7-19-9)21-15(25)10-3-4-12(23)20-10/h6-8,10-11,13H,3-5H2,1-2H3,(H2,17,24)(H,18,19)(H,20,23)(H,21,25)(H,22,26)/t10-,11-,13-/m0/s1

InChI Key

FEASPYKJFHQYGM-GVXVVHGQSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)N)NC(=O)[C@H](CC1=CN=CN1)NC(=O)[C@@H]2CCC(=O)N2

Canonical SMILES

CC(C)C(C(=O)N)NC(=O)C(CC1=CN=CN1)NC(=O)C2CCC(=O)N2

Origin of Product

United States

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

Resin Selection and Initial Immobilization

SPPS begins with anchoring the C-terminal valinamide to a solid support. The patent CN101407540A specifies the use of 4-[(1-N-ethylamino)ethyl] phenoxy-butyramide resin , which provides a stable amide linkage post-cleavage. This resin is preferred for its compatibility with Fmoc (fluorenylmethyloxycarbonyl) chemistry and resistance to trifluoroacetic acid (TFA) during final cleavage.

Fmoc Deprotection and Sequential Coupling

Deprotection of the Fmoc group is achieved using 20% piperidine in dimethylformamide (DMF) . Subsequent coupling of Fmoc-protected amino acids employs HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-diisopropylethylamine (DIEA) at a 1:1:2 molar ratio (amino acid:HBTU:DIEA). Reaction times of 2–5 hours at room temperature ensure >95% coupling efficiency, as validated by Kaiser tests.

Table 1: SPPS Protocol for L-Valinamide, 5-Oxo-L-Prolyl-L-Histidyl-
Step Reagents/Conditions Duration Reference
Resin swelling DMF 30 min
Fmoc deprotection 20% piperidine/DMF 2 × 5 min
Coupling Fmoc-amino acid, HBTU, DIEA in DMF 2–5 hr
Wash DMF, dichloromethane (DCM) 3 cycles

Cleavage and Global Deprotection

Peptide-resin cleavage utilizes a mixture of TFA:water:1,2-dithioglycol (95:2.5:2.5 v/v) to simultaneously remove side-chain protecting groups (e.g., tert-butyl for tyrosine) and release the peptide into solution. This method minimizes racemization at the C-terminal valinamide, a common issue in resin cleavage.

Purification and Lyophilization

Crude peptide is dissolved in 5% aqueous acetic acid and purified via RP-HPLC on C18 columns with a gradient of acetonitrile/water containing 0.1% TFA. Lyophilization yields the final product with >97% purity, as confirmed by analytical HPLC and mass spectrometry.

Solution-Phase Synthesis

Stepwise Condensation Strategy

Solution-phase synthesis involves sequential coupling of protected amino acids in organic solvents. L-Valinamide hydrochloride (Sigma-Aldrich, 97%) serves as the C-terminal building block. The 5-oxo-L-proline and L-histidine residues are activated using DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (hydroxybenzotriazole) in tetrahydrofuran (THF).

Challenges in Solution-Phase Approaches

This method faces limitations in scalability due to intermediate purification requirements and racemization risks during activation. Consequently, SPPS remains the preferred industrial-scale method.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The 1H NMR spectrum (DMSO-d6) exhibits characteristic signals: δ 9.01 ppm (amide NH), δ 8.46 ppm (pyroglutamyl α-proton), and δ 7.38 ppm (histidine imidazole).

Mass Spectrometry (MS)

High-resolution ESI-MS confirms the molecular ion *[M+H]+ at m/z 365.19 (calculated: 365.19).

Table 2: Spectral Data for L-Valinamide, 5-Oxo-L-Prolyl-L-Histidyl-
Technique Data Reference
1H NMR δ 9.01 (t, J=5.5 Hz, 1H), 8.46 (s, 1H), 7.38 (d, J=8.2 Hz, 1H)
HRMS m/z 365.19 [M+H]+ (C16H25N6O4)

Optimization and Industrial-Scale Considerations

Minimizing Racemization

Racemization at the valinamide residue is mitigated by:

  • Using low-temperature (0–4°C) cleavage conditions .
  • Avoiding prolonged exposure to basic environments during coupling.

Cost-Effective Reagent Selection

Replacing HBTU with HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) improves coupling yields by 10–15% but increases production costs.

Chemical Reactions Analysis

L-Valinamide, 5-oxo-L-prolyl-L-histidyl- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

L-Valinamide, 5-oxo-L-prolyl-L-histidyl- has several applications in scientific research:

    Chemistry: It is used as a model compound to study peptide bond formation and hydrolysis.

    Biology: It is used to study protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of L-Valinamide, 5-oxo-L-prolyl-L-histidyl- involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

L-Phenylalaninamide, 5-oxo-L-prolyl-L-histidyl- (CAS 27058-75-9)

  • Molecular Formula : C₂₀H₂₄N₆O₄ (MW: 412.45 g/mol) .
  • Structure : Terminal phenylalaninamide introduces an aromatic benzyl group.

L-Methioninamide, 5-oxo-L-prolyl-L-histidyl- (CAS 33217-49-1)

  • Molecular Formula : C₁₆H₂₄N₆O₄S (MW: 396.45 g/mol) .
  • Structure : Methioninamide adds a thioether (-SCH₃) group.

L-Alaninamide, 5-oxo-L-prolyl-L-histidyl-

  • Molecular Formula : C₁₄H₂₀N₆O₄ (MW: 336.35 g/mol)*.
  • Structure : Simplest analog with a methyl side chain.
  • Properties : Higher solubility; reduced steric hindrance may lower inhibitory potency compared to bulkier analogs .

L-Prolinamide, 5-oxo-1-(1-oxohexyl)-L-prolyl-L-histidyl- (CAS 139693-21-3)

  • Molecular Formula : C₂₂H₃₂N₆O₅ (MW: 460.53 g/mol) .
  • Structure: Hexanoyl modification at the proline residue increases lipophilicity.

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Feature Solubility (Predicted) Biological Activity
L-Valinamide, 5-oxo-L-prolyl-L-histidyl-* C₁₆H₂₄N₆O₄ 376.40 Branched isopropyl side chain Moderate Cysteine protease inhibition
L-Phenylalaninamide analog C₂₀H₂₄N₆O₄ 412.45 Aromatic benzyl group Low Enhanced enzyme binding
L-Methioninamide analog C₁₆H₂₄N₆O₄S 396.45 Thioether (-SCH₃) Moderate Oxidation-sensitive activity
L-Alaninamide analog C₁₄H₂₀N₆O₄ 336.35 Methyl side chain High Reduced inhibitory potency
Hexanoyl-modified Prolinamide C₂₂H₃₂N₆O₅ 460.53 Lipophilic hexanoyl tail Low Improved membrane permeability

*Molecular formula and weight for L-Valinamide analog inferred from structural analogs in , and 6.

Research Findings and Functional Insights

  • Enzyme Inhibition : The 5-oxo-L-prolyl-L-histidyl- core binds to cysteine protease active sites, while the terminal amide modulates specificity. For example, the phenylalaninamide analog shows higher affinity for parasitic proteases due to aromatic stacking , whereas valinamide’s branched chain balances hydrophobicity and solubility .
  • Synthetic Accessibility : Solution-phase parallel synthesis (as in pyrimidine carboxamides ) is adaptable for these peptides, though stereochemical purity requires Marfey’s reagent validation .
  • Stability : Methioninamide’s sulfur moiety risks oxidative degradation, limiting shelf-life compared to valinamide or alaninamide analogs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.